Cas no 1344969-11-4 ((1S)-1-(3-methylcyclohexyl)ethan-1-amine)

(1S)-1-(3-methylcyclohexyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- AKOS014039494
- 1344969-11-4
- (1S)-1-(3-methylcyclohexyl)ethan-1-amine
- CS-0266744
- EN300-246737
- Cyclohexanemethanamine, α,3-dimethyl-, (αS)-
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- MDL: MFCD20400901
- Inchi: 1S/C9H19N/c1-7-4-3-5-9(6-7)8(2)10/h7-9H,3-6,10H2,1-2H3/t7?,8-,9?/m0/s1
- InChI Key: DJOVWJMYDZPCSB-MGURRDGZSA-N
- SMILES: N[C@@H](C)C1CCCC(C)C1
Computed Properties
- Exact Mass: 141.151749610g/mol
- Monoisotopic Mass: 141.151749610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- XLogP3: 2.3
Experimental Properties
- Density: 0.852±0.06 g/cm3(Predicted)
- Boiling Point: 183.1±8.0 °C(Predicted)
- pka: 10.74±0.29(Predicted)
(1S)-1-(3-methylcyclohexyl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-246737-0.5g |
(1S)-1-(3-methylcyclohexyl)ethan-1-amine |
1344969-11-4 | 95% | 0.5g |
$1302.0 | 2024-06-19 | |
Enamine | EN300-246737-10g |
(1S)-1-(3-methylcyclohexyl)ethan-1-amine |
1344969-11-4 | 10g |
$5837.0 | 2023-09-15 | ||
Enamine | EN300-246737-0.25g |
(1S)-1-(3-methylcyclohexyl)ethan-1-amine |
1344969-11-4 | 95% | 0.25g |
$1249.0 | 2024-06-19 | |
Enamine | EN300-246737-0.1g |
(1S)-1-(3-methylcyclohexyl)ethan-1-amine |
1344969-11-4 | 95% | 0.1g |
$1195.0 | 2024-06-19 | |
Enamine | EN300-246737-5.0g |
(1S)-1-(3-methylcyclohexyl)ethan-1-amine |
1344969-11-4 | 95% | 5.0g |
$3935.0 | 2024-06-19 | |
Enamine | EN300-246737-1.0g |
(1S)-1-(3-methylcyclohexyl)ethan-1-amine |
1344969-11-4 | 95% | 1.0g |
$1357.0 | 2024-06-19 | |
Enamine | EN300-246737-2.5g |
(1S)-1-(3-methylcyclohexyl)ethan-1-amine |
1344969-11-4 | 95% | 2.5g |
$2660.0 | 2024-06-19 | |
Enamine | EN300-246737-0.05g |
(1S)-1-(3-methylcyclohexyl)ethan-1-amine |
1344969-11-4 | 95% | 0.05g |
$1140.0 | 2024-06-19 | |
Enamine | EN300-246737-1g |
(1S)-1-(3-methylcyclohexyl)ethan-1-amine |
1344969-11-4 | 1g |
$1357.0 | 2023-09-15 | ||
Enamine | EN300-246737-5g |
(1S)-1-(3-methylcyclohexyl)ethan-1-amine |
1344969-11-4 | 5g |
$3935.0 | 2023-09-15 |
(1S)-1-(3-methylcyclohexyl)ethan-1-amine Related Literature
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Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105
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Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
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Oliver D. John Food Funct., 2020,11, 6946-6960
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Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
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David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
Additional information on (1S)-1-(3-methylcyclohexyl)ethan-1-amine
(1S)-1-(3-methylcyclohexyl)ethan-1-amine (CAS No. 1344969-11-4): A Comprehensive Overview
(1S)-1-(3-methylcyclohexyl)ethan-1-amine (CAS No. 1344969-11-4) is a chiral compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a chiral center and a cyclohexyl moiety, making it a valuable building block for the synthesis of various bioactive molecules and pharmaceuticals.
The chiral nature of (1S)-1-(3-methylcyclohexyl)ethan-1-amine is particularly important in the context of drug development, as enantiomeric purity can significantly impact the pharmacological properties of a compound. The ability to synthesize and isolate specific enantiomers is crucial for optimizing the efficacy and safety of potential therapeutic agents. Recent advancements in asymmetric synthesis have facilitated the production of this compound with high enantiomeric excess, thereby enhancing its utility in medicinal chemistry.
In terms of its chemical structure, (1S)-1-(3-methylcyclohexyl)ethan-1-amine consists of a cyclohexane ring substituted with a methyl group at the 3-position and an ethylamine moiety attached to the 1-position. The presence of the cyclohexane ring imparts conformational stability and rigidity to the molecule, which can influence its binding interactions with biological targets. The ethylamine group, on the other hand, provides functional versatility, allowing for further derivatization to tailor the compound's properties for specific applications.
The synthesis of (1S)-1-(3-methylcyclohexyl)ethan-1-amine has been extensively studied, with several methods reported in the literature. One common approach involves the asymmetric hydrogenation of a prochiral ketone precursor using chiral catalysts. This method has been optimized to achieve high yields and excellent enantioselectivity, making it a preferred route for large-scale production. Another notable synthetic route involves the use of chiral auxiliaries or organocatalysts to control the stereochemistry during key transformation steps.
In the realm of medicinal chemistry, (1S)-1-(3-methylcyclohexyl)ethan-1-amine has shown promise as a lead compound for the development of novel therapeutics. Its structural features make it an attractive scaffold for designing molecules that target specific receptors or enzymes involved in various disease pathways. For instance, recent studies have explored its potential as a modulator of G protein-coupled receptors (GPCRs), which are important targets for treating conditions such as cardiovascular diseases, neurological disorders, and metabolic syndromes.
One area where (1S)-1-(3-methylcyclohexyl)ethan-1-amine has demonstrated significant potential is in the treatment of central nervous system (CNS) disorders. Research has shown that derivatives of this compound can exhibit potent neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. These findings have opened up new avenues for developing drugs that can address conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Beyond its applications in drug discovery, (1S)-1-(3-methylcyclohexyl)ethan-1-amine also finds utility in other areas of chemical research. For example, it serves as a valuable ligand in transition metal-catalyzed reactions, where its chiral structure can influence stereoselectivity and reaction outcomes. Additionally, its unique properties make it a useful probe molecule in analytical chemistry and materials science.
The safety profile of (1S)-1-(3-methylcyclohexyl)ethan-1-amine is an important consideration in its development and application. Extensive toxicological studies have been conducted to assess its potential risks and ensure its safe use in various contexts. These studies have generally shown that the compound exhibits low toxicity when handled appropriately, making it suitable for use in both laboratory settings and industrial processes.
In conclusion, (1S)-1-(3-methylcyclohexyl)ethan-1-amine (CAS No. 1344969-11-4) is a versatile and promising compound with wide-ranging applications in organic synthesis, medicinal chemistry, and pharmaceutical research. Its unique structural features and chiral nature make it an invaluable tool for developing novel therapeutics and advancing our understanding of biological systems. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in future scientific endeavors.
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